molecular formula C9H10BrN3 B13159826 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine

2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine

Cat. No.: B13159826
M. Wt: 240.10 g/mol
InChI Key: ZZTLKABEAYIVFY-UHFFFAOYSA-N
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Description

2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine is an organic compound that features a brominated pyrrolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1H-pyrrolo[3,2-b]pyridine with bromine in the presence of a suitable solvent such as dichloromethane at low temperatures . The resulting 6-bromo-1H-pyrrolo[3,2-b]pyridine is then reacted with ethanamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine has been studied for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs). It has shown promise in inhibiting the proliferation of cancer cells and inducing apoptosis . Additionally, it has applications in the development of new therapeutic agents for cancer treatment and other diseases involving abnormal kinase activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-1H-pyrrolo[2,3-b]pyridine
  • 1H-pyrrolo[3,2-b]pyridine derivatives

Uniqueness

2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine is unique due to its specific substitution pattern and the presence of the ethanamine group, which enhances its binding affinity and selectivity for FGFRs compared to other similar compounds . This makes it a valuable scaffold for the development of targeted cancer therapies.

Properties

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

IUPAC Name

2-(6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine

InChI

InChI=1S/C9H10BrN3/c10-7-3-8-9(13-5-7)6(1-2-11)4-12-8/h3-5,12H,1-2,11H2

InChI Key

ZZTLKABEAYIVFY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC=C2CCN)Br

Origin of Product

United States

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